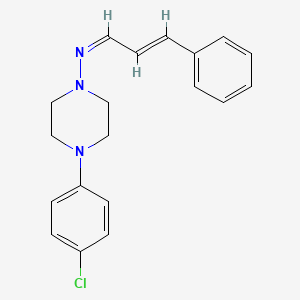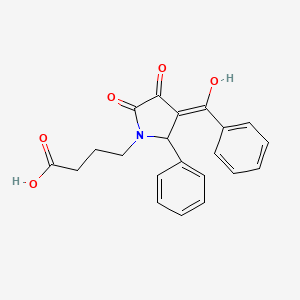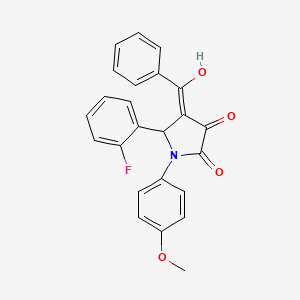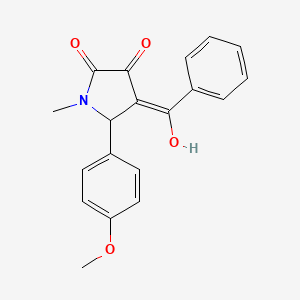
4-(4-chlorophenyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in the field of pharmacology and medicinal chemistry. It exhibits a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. CPP has also been found to be a potent inhibitor of dopamine and serotonin transporters, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
CPP exerts its pharmacological effects by binding to the dopamine and serotonin transporters and inhibiting their reuptake. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which in turn enhances their neurotransmitter activity. CPP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety and depression. CPP has also been found to have analgesic effects, which makes it a potential candidate for the treatment of chronic pain. In addition, CPP has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its pharmacological effects are well characterized. However, there are some limitations to its use in lab experiments. CPP has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of interest is the development of more potent and selective inhibitors of dopamine and serotonin transporters. This may lead to the development of more effective treatments for neuropsychiatric disorders such as depression and anxiety. Another area of interest is the development of CPP analogs with improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. Finally, there is a need for more research on the neuroprotective effects of CPP, which may have implications for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(Z,E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-18-8-10-19(11-9-18)22-13-15-23(16-14-22)21-12-4-7-17-5-2-1-3-6-17/h1-12H,13-16H2/b7-4+,21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNXTOSMGNXEAS-LGCJVJRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[4-(4,5-difluoro-2-nitrobenzoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B3887671.png)




![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3887693.png)
![2-[6-(dimethylamino)-9H-purin-9-yl]-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B3887702.png)


![2-cyano-N-cyclohexyl-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B3887711.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3887732.png)
